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Compound of Interest

Compound Name: cis-2-Methylcyclopentanol

Cat. No.: B1360979 Get Quote

This guide provides a comprehensive analysis of the spectral data for cis-2-
methylcyclopentanol, a key intermediate in various chemical syntheses. Designed for

researchers, scientists, and drug development professionals, this document offers an in-depth

examination of the mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR)

data essential for the unambiguous structural confirmation and quality control of this

compound. The narrative synthesizes technical accuracy with field-proven insights, explaining

the causality behind experimental choices and analytical interpretations.

Introduction to cis-2-Methylcyclopentanol
cis-2-Methylcyclopentanol (CAS No: 25144-05-2) is a cyclic alcohol with the molecular

formula C₆H₁₂O and a molecular weight of 100.16 g/mol .[1][2] Its structure features a five-

membered cyclopentane ring substituted with a hydroxyl (-OH) group and a methyl (-CH₃)

group on adjacent carbons in a cis configuration, meaning they are on the same face of the

ring.[1] This specific stereochemistry is critical and dictates the compound's physical properties

and reactivity. Accurate structural elucidation is therefore paramount, and a multi-technique

spectroscopic approach is the gold standard for this purpose. This guide will detail the

interpretation of data from mass spectrometry (MS), infrared (IR) spectroscopy, and both

Carbon-13 and Proton Nuclear Magnetic Resonance (¹³C and ¹H NMR) spectroscopy.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, enabling the determination of its molecular weight and offering clues to its
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structure. The electron ionization (EI) mass spectrum of cis-2-methylcyclopentanol is
characterized by several key fragmentation pathways common to cyclic alcohols.

In-depth Interpretation of the EI-MS Spectrum
The mass spectrum for cis-2-methylcyclopentanol was obtained from the NIST Mass

Spectrometry Data Center.[3] The molecular ion (M⁺•) peak is expected at m/z 100,

corresponding to the molecular weight of the compound.[2] However, for many alcohols, this

peak can be weak or absent due to rapid fragmentation.[4]

The fragmentation of cyclic alcohols is driven by the formation of stable carbocations and

radical species. Key fragmentation pathways include:

Loss of Water (H₂O): A common fragmentation for alcohols is the elimination of a water

molecule (18 Da). This results in a significant peak at m/z 82 (M-18).

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a high-probability

event. For cis-2-methylcyclopentanol, this can lead to the loss of a methyl radical (•CH₃,

15 Da) or an ethyl radical (•C₂H₅, 29 Da) from the ring opening, but the most characteristic

alpha-cleavage involves the loss of the methyl group at C2, leading to a fragment.

Ring Cleavage: The cyclopentane ring can undergo complex rearrangements and cleavages.

A prominent peak is often observed at m/z 57. This fragment is a common feature in the

mass spectra of methylcyclopentane derivatives and represents a stable C₄H₉⁺ carbocation.

Another significant fragment appears at m/z 71, corresponding to the loss of an ethyl group

(C₂H₅) from the molecular ion.[3] The base peak in the spectrum is often m/z 57, indicating it

is the most abundant fragment ion.[3]

The table below summarizes the key ions observed in the electron ionization mass spectrum of

cis-2-methylcyclopentanol.
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m/z Proposed Fragment
Loss from Molecular Ion
(m/z 100)

100 [C₆H₁₂O]⁺• (M⁺•) -

85 [M - CH₃]⁺ Loss of •CH₃ (15 Da)

82 [M - H₂O]⁺• Loss of H₂O (18 Da)

71 [M - C₂H₅]⁺ Loss of •C₂H₅ (29 Da)

57 [C₄H₉]⁺ Complex Ring Cleavage

Data sourced from NIST Chemistry WebBook.[3]

Experimental Protocol: Electron Ionization Mass
Spectrometry
A standard protocol for acquiring an EI-MS spectrum is as follows:

Sample Introduction: A dilute solution of cis-2-methylcyclopentanol in a volatile solvent

(e.g., methanol or dichloromethane) is prepared. A small volume (typically 1 µL) is injected

into the gas chromatograph (GC) inlet, which is coupled to the mass spectrometer.

Ionization: As the sample elutes from the GC column, it enters the ion source of the mass

spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV). This

process ejects an electron from the molecule, creating a positively charged radical ion (the

molecular ion, M⁺•).

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation to

produce a series of smaller, charged ions and neutral radicals.

Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g.,

a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z, generating the

mass spectrum.
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Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present

in a molecule.[5][6] It works by measuring the absorption of infrared radiation, which excites

molecular vibrations.

In-depth Interpretation of the IR Spectrum
The IR spectrum of cis-2-methylcyclopentanol reveals characteristic absorptions for an

alcohol and a saturated hydrocarbon.

O-H Stretch: The most prominent feature is a strong, broad absorption band in the region of

3600-3200 cm⁻¹. This is characteristic of the O-H stretching vibration of an alcohol. The

broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.

C-H Stretch: Strong, sharp peaks are observed in the 3000-2850 cm⁻¹ region. These

correspond to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclopentane

ring and the methyl group.

C-O Stretch: A distinct, strong absorption is present in the fingerprint region, typically around

1100-1000 cm⁻¹. This band is attributed to the C-O stretching vibration of the secondary

alcohol.

The table below summarizes the key IR absorption bands for cis-2-methylcyclopentanol.

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3350 (broad) O-H Stretch Alcohol

~2960-2870 C-H Stretch Alkane (sp³)

~1050 C-O Stretch Secondary Alcohol

Data interpreted from the spectrum available on the NIST Chemistry WebBook.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy
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Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of liquid

and solid samples with minimal preparation.[5]

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run

a background spectrum to capture the absorbance of the ambient environment (e.g., CO₂,

water vapor), which will be automatically subtracted from the sample spectrum.

Sample Application: Place a single drop of neat cis-2-methylcyclopentanol liquid directly

onto the ATR crystal surface.

Acquire Spectrum: Lower the pressure clamp to ensure good contact between the sample

and the crystal. Initiate the scan. The instrument directs an IR beam through the crystal,

where it reflects internally. At the point of reflection, an evanescent wave penetrates a few

microns into the sample, and specific frequencies are absorbed.

Data Processing: The resulting interferogram is converted into a spectrum (absorbance vs.

wavenumber) via a Fourier transform.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a

soft lab wipe to prevent cross-contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the

detailed carbon-hydrogen framework of an organic molecule.[7] It provides information about

the chemical environment, connectivity, and stereochemistry of atoms.

¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of cis-2-methylcyclopentanol is expected to show

six distinct signals, corresponding to the six unique carbon atoms in the molecule. The

chemical shifts (δ) are influenced by the electronegativity of the attached hydroxyl group and

the overall molecular geometry.
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Carbon Atom
Expected Chemical Shift
(δ, ppm)

Rationale

C1 (CH-OH) ~75-80

Deshielded due to the direct

attachment of the

electronegative oxygen atom.

C2 (CH-CH₃) ~40-45
Methine carbon adjacent to the

carbinol carbon.

C3 (CH₂) ~30-35
Methylene carbon beta to the

hydroxyl group.

C4 (CH₂) ~20-25
Methylene carbon gamma to

the hydroxyl group.

C5 (CH₂) ~35-40

Methylene carbon beta to the

hydroxyl group and adjacent to

the carbinol carbon.

CH₃ ~15-20 Shielded methyl carbon.

Expected chemical shift ranges are based on general principles and data from similar

compounds.

¹H NMR Spectrum Analysis: An Expert Perspective
While a citable, experimentally verified ¹H NMR spectrum for cis-2-methylcyclopentanol is
not readily available in public databases, a detailed prediction can be made based on

established principles of chemical shifts and spin-spin coupling. This analysis is crucial for

confirming the cis stereochemistry.

Expected ¹H NMR Spectral Features:

H1 (proton on C1, CH-OH): This proton would appear as a multiplet significantly downfield,

likely in the δ 3.8-4.2 ppm range, due to the deshielding effect of the adjacent oxygen atom.

Its multiplicity will be complex due to coupling with the protons on C2 and C5.
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H2 (proton on C2, CH-CH₃): This proton, also a methine, would be a complex multiplet

further upfield than H1, likely around δ 1.8-2.2 ppm. It will be coupled to H1, the protons on

C3, and the methyl protons.

Cyclopentyl Protons (H3, H4, H5): The six methylene protons on C3, C4, and C5 will

produce a complex, overlapping series of multiplets in the upfield region, approximately δ

1.2-1.9 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group will appear as a doublet, due

to coupling with the single proton on C2 (H2). This signal would be found in the most upfield

region, around δ 0.9-1.1 ppm. The coupling constant for this doublet would be approximately

7 Hz.

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its

chemical shift is highly variable (δ 1-5 ppm) depending on concentration, solvent, and

temperature, due to hydrogen bonding and chemical exchange.

Stereochemistry and Coupling Constants: The key to confirming the cis configuration lies in the

vicinal coupling constants (³J). The Karplus relationship describes how the magnitude of ³J

depends on the dihedral angle between the coupled protons. For a cis relationship on a

cyclopentane ring, specific proton-proton interactions will have characteristic coupling

constants that differ from the trans isomer. A detailed 2D-NMR experiment like NOESY would

definitively confirm the cis stereochemistry by showing spatial proximity between H1, H2, and

the methyl protons.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of cis-2-methylcyclopentanol in ~0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an

internal reference standard for chemical shifts.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the

appropriate frequencies for ¹H and ¹³C nuclei. Shimming is performed to optimize the

homogeneity of the magnetic field.
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¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key

parameters include the pulse angle (e.g., 90°), relaxation delay (e.g., 5 seconds), and

number of scans (e.g., 16).

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural

abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required to achieve a

good signal-to-noise ratio.

Integrated Spectroscopic Data Workflow
Confirming the structure of an unknown compound requires a synergistic approach, where data

from multiple techniques are integrated to build a cohesive and self-validating conclusion. The

following workflow illustrates this process for cis-2-methylcyclopentanol.
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Data Acquisition

Initial Interpretation

Structure Elucidation & Confirmation

Mass Spectrometry (MS)

Determine Molecular Weight (100.16)
Identify key fragments (m/z 82, 71, 57)

Infrared (IR) Spectroscopy

Identify Functional Groups:
- O-H (alcohol)
- C-H (alkane)

1H & 13C NMR Spectroscopy

Determine Carbon Framework:
- 6 unique carbons

- Identify proton environments

Propose Structure:
2-Methylcyclopentanol

Confirm Stereochemistry:
Analyze 1H NMR coupling constants

(cis vs. trans)

Integrate NMR Data

Final Structure Confirmed:
cis-2-Methylcyclopentanol

Click to download full resolution via product page

Caption: Integrated workflow for the structural elucidation of cis-2-methylcyclopentanol.

Conclusion
The structural characterization of cis-2-methylcyclopentanol is definitively achieved through

the combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic

resonance spectroscopy. Mass spectrometry confirms the molecular weight and reveals

characteristic fragmentation patterns for a cyclic alcohol. Infrared spectroscopy provides clear
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evidence for the presence of hydroxyl and alkyl functional groups. Finally, ¹³C and ¹H NMR

spectroscopy elucidates the precise carbon-hydrogen framework and, most critically, provides

the necessary detail to confirm the cis stereochemistry of the substituents. This in-depth guide

provides the foundational data and interpretive logic required for researchers to confidently

identify and utilize this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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